molecular formula C19H13I2NO B1400577 4-(Bis(4-iodophenyl)amino)benzaldehyde CAS No. 808758-81-8

4-(Bis(4-iodophenyl)amino)benzaldehyde

Cat. No.: B1400577
CAS No.: 808758-81-8
M. Wt: 525.1 g/mol
InChI Key: HIUBJHKIRVFTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bis(4-iodophenyl)amino)benzaldehyde is an organic compound with the molecular formula C19H13I2NO. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is known for its unique structure, which includes two iodine atoms and an aldehyde group attached to a benzene ring through an amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(4-iodophenyl)amino)benzaldehyde typically involves the reaction of 4-iodoaniline with 4-iodobenzaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, to form the desired product . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, like toluene, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Bis(4-iodophenyl)amino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Bis(4-iodophenyl)amino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals[][4].

Mechanism of Action

The mechanism of action of 4-(Bis(4-iodophenyl)amino)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The presence of iodine atoms enhances its reactivity and allows for selective targeting of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bis(4-iodophenyl)amino)benzaldehyde is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atoms increase the molecular weight and influence the compound’s electronic properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13I2NO/c20-15-3-9-18(10-4-15)22(19-11-5-16(21)6-12-19)17-7-1-14(13-23)2-8-17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUBJHKIRVFTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bis(4-iodophenyl)amino)benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Bis(4-iodophenyl)amino)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Bis(4-iodophenyl)amino)benzaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Bis(4-iodophenyl)amino)benzaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Bis(4-iodophenyl)amino)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Bis(4-iodophenyl)amino)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.